![molecular formula C17H16O3S B14229622 3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid CAS No. 830328-28-4](/img/structure/B14229622.png)
3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid is an organic compound that features a methoxyphenyl group and a sulfanylphenyl group attached to a prop-2-enoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds between aryl halides and organoboron compounds . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Specific heterogeneous copper catalysts may also be employed to facilitate the coupling reactions .
Analyse Chemischer Reaktionen
Types of Reactions
3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding propanoic acid derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, its antileukotrienic activity may be attributed to the inhibition of leukotriene synthesis or receptor binding, thereby reducing inflammation . The exact molecular pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-(4-{[4-(quinolin-2-ylmethoxy)phenyl]sulfanyl}phenyl)prop-2-enoic acid: Another compound with a similar structure but different substituents, investigated for its antileukotrienic properties.
4-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in its overall structure and reactivity.
Uniqueness
3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
830328-28-4 |
|---|---|
Molekularformel |
C17H16O3S |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
3-[4-(4-methoxyphenyl)sulfanylphenyl]-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C17H16O3S/c1-12(17(18)19)11-13-3-7-15(8-4-13)21-16-9-5-14(20-2)6-10-16/h3-11H,1-2H3,(H,18,19) |
InChI-Schlüssel |
CRRCUVWLAIFQGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC=C(C=C1)SC2=CC=C(C=C2)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide](/img/structure/B14229541.png)
![3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14229548.png)
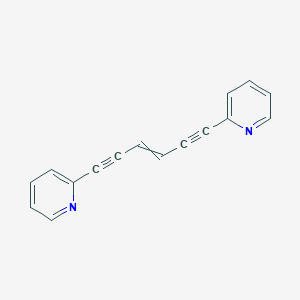
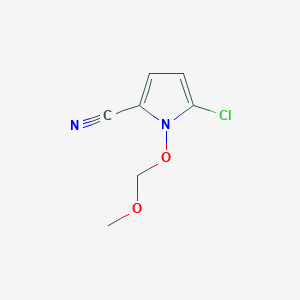
![Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate](/img/structure/B14229571.png)
![N,N'-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14229587.png)
![[4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid](/img/structure/B14229591.png)
![3-{[1-(2-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14229597.png)
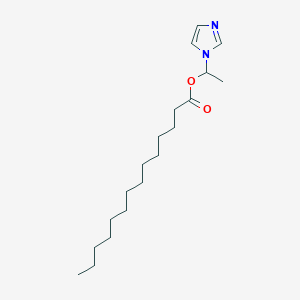
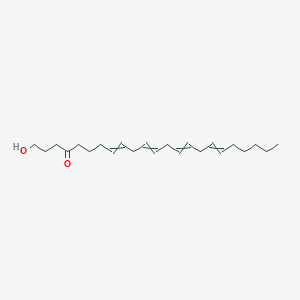
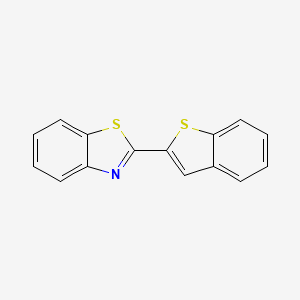
![2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro-](/img/structure/B14229608.png)
![Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane](/img/structure/B14229616.png)
![8-Hydroxy-1-oxaspiro[4.5]decan-2-one](/img/structure/B14229627.png)
